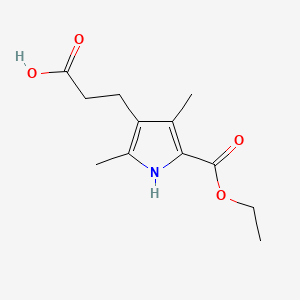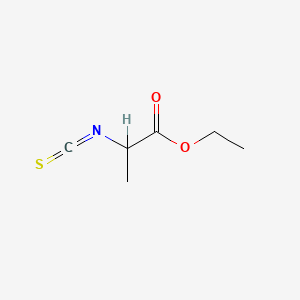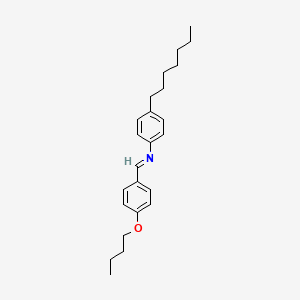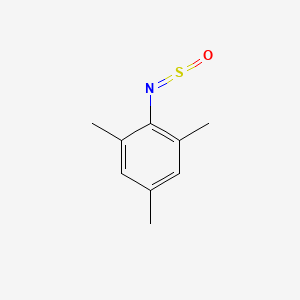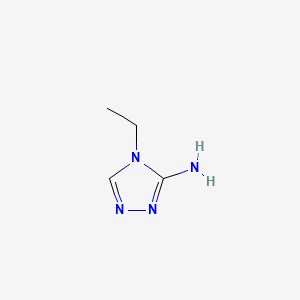
2,3-二甲基-6-喹喔啉胺
描述
The compound of interest, 2,3-Dimethyl-6-quinoxalinamine, is a derivative of the quinoxaline family, which is a class of heterocyclic aromatic organic compounds. Quinoxalines and their derivatives are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry due to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of quinoxaline derivatives typically involves condensation reactions, as seen in the synthesis of 6H-indolo[2,3-b]quinoxalines, which were obtained by condensing isatin and 5-nitroisatin with o-phenylenediamine . Additionally, palladium-catalyzed C-N and C-C coupling reactions are employed to introduce various aromatic units to the quinoxaline core, as demonstrated in the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be elucidated using various spectroscopic techniques. For instance, the novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile was characterized by FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and mass spectral analysis . The crystal structures of related compounds, such as 6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione, have been determined, revealing the influence of substituents and intermolecular interactions on the geometry .
Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions, including alkylation, which can lead to the formation of quaternary salts. These salts can be further converted to perchlorates and oxidized to yield novel compounds, such as 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one . The reactivity of specific sites within the molecule can be predicted using local reactivity descriptors, indicating potential sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The optical absorption and emission spectra are affected by the nature of the peripheral amines, with some compounds displaying green or yellow emission . The electrochemical behavior is characterized by one-electron quasi-reversible oxidation processes, and the thermal stability is enhanced by the presence of the dipolar quinoxaline segment . The nonlinear optical behavior and thermodynamic properties of these compounds can be studied using computational methods such as DFT and TDDFT simulations . Additionally, photophysical properties of platinum(II) complexes with quinoxaline dithiolate ligands have been investigated, showing structured emission and solvatochromism .
科学研究应用
抗病毒特性
2,3-二甲基-6(2-二甲氨基乙基)-6H-吲哚-(2,3-b)喹喔啉,也称为 B-220,对单纯疱疹病毒 1 型 (HSV-1)、水痘带状疱疹病毒 (VZV) 和巨细胞病毒 (CMV) 表现出有效的抗病毒活性。研究表明,B-220 插层到 DNA 螺旋中,从而破坏病毒解膜的关键步骤 (Harmenberg 等,1991)。
DNA 相互作用
已经进行了 1H NMR 研究以了解椭圆素及其类似物(包括 2,3-二甲基-6-喹喔啉胺)与 DNA 的相互作用。这些研究表明,这些化合物通过插入与 DNA 结合,涉及亚胺质子共振的缓慢交换动力学 (Patel 等,1991)。
在抗原策略和抗逆转录病毒剂中的应用
抗病毒喹喔啉衍生物与 DNA 和 RNA 结构结合的特性表明在抗原策略和抗逆转录病毒剂中具有潜在应用。这种应用得到了该化合物增强 DNA 和 RNA 结构热稳定性的能力的支持 (Sehlstedt 等,1998)。
荧光探测和生物成像
一种新型的基于喹喔啉胺的荧光探针已被开发用于实时检测纯水中的钯(II)离子并用于生物成像。该探针显示出高灵敏度和选择性,这对于监测生物系统非常重要 (Che 等,2018)。
癌症研究
在两阶段致癌小鼠模型中,B-220 已显示出保护皮肤增生和肿瘤促进的作用。当在类似 TPA 的肿瘤启动剂之前施用时,该化合物抑制肿瘤形成,但对起始步骤或起始细胞的存活影响很小 (Skarin 等,1999)。
作用机制
Target of Action
The primary target of 2,3-dimethylquinoxalin-6-amine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting AChE, this compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.
Mode of Action
2,3-Dimethylquinoxalin-6-amine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The elevated levels of acetylcholine enhance cholinergic neurotransmission, which can result in various physiological effects.
Biochemical Pathways
The inhibition of AChE by 2,3-dimethylquinoxalin-6-amine affects the cholinergic neurotransmission pathway . This pathway is crucial for various functions, including muscle contraction, pain perception, learning, and memory. The downstream effects of enhanced cholinergic neurotransmission can vary depending on the specific neural circuits involved.
Result of Action
The inhibition of AChE by 2,3-dimethylquinoxalin-6-amine leads to increased acetylcholine levels . This can enhance cholinergic neurotransmission, potentially improving cognitive function, enhancing muscle contraction, and modulating pain perception.
安全和危害
未来方向
属性
IUPAC Name |
2,3-dimethylquinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZGAULXCVZXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226655 | |
| Record name | 6-Quinoxalinamine, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-6-quinoxalinamine | |
CAS RN |
7576-88-7 | |
| Record name | 6-Amino-2,3-dimethylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7576-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinoxalinamine, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Quinoxalinamine, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7576-88-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction between 2,3-Dimethylquinoxalin-6-amine and (alkoxymethylidene)malonic derivatives?
A1: This reaction is significant because it provides a route to synthesize angularly annelated pyrido[3,2-f]quinoxalin-10-ones. [] The reaction proceeds through a Gould-Jacobs reaction mechanism, where 2,3-Dimethylquinoxalin-6-amine reacts with (alkoxymethylidene)malonic derivatives to first form (quinoxalylamino)ethenes. Upon heating, these intermediates undergo cyclization to yield the desired tricyclic pyridoquinoxalines. This synthetic strategy offers a valuable approach to access these complex heterocyclic systems, which could possess interesting biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



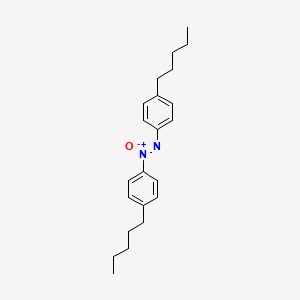
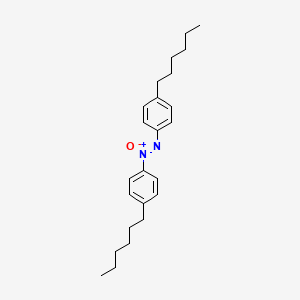
![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)
